molecular formula C24H19NO3 B12564996 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione CAS No. 192432-85-2

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione

Cat. No.: B12564996
CAS No.: 192432-85-2
M. Wt: 369.4 g/mol
InChI Key: XYJNTRZBYNRQEP-UHFFFAOYSA-N
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Description

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C24H19NO3 and a molecular weight of 369.41 g/mol . This compound features a pyrene moiety attached to a pyrrolidine-2,5-dione structure via a butanoyl linker. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :

    Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Synthetic Route:

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including :

    Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions include pyrenequinone derivatives, reduced pyrene derivatives, and substituted pyrene derivatives.

Scientific Research Applications

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several scientific research applications :

    Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: It is employed in biological studies to track and visualize cellular processes, as the pyrene moiety can be used as a fluorescent tag.

    Medicine: The compound is investigated for its potential use in drug delivery systems, where its fluorescence can help monitor the distribution and release of drugs.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :

    Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.

    Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.

    Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.

Comparison with Similar Compounds

1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds :

    Similar Compounds:

    Uniqueness: The presence of the pyrene moiety in this compound imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent tagging and imaging.

Properties

CAS No.

192432-85-2

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2

InChI Key

XYJNTRZBYNRQEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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